molecular formula C17H15N3O3S2 B12179284 N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide

Cat. No.: B12179284
M. Wt: 373.5 g/mol
InChI Key: NWYQVFFSDKMRIE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A thiazolidinone core with 4-oxo and 2-thioxo substituents.
  • An (E)-configured benzylidene group at position 5, conjugated to a furan-2-ylmethyl moiety.
  • An N-(3-aminophenyl)acetamide side chain.

The acetamide linker likely improves solubility and bioavailability.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[3-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H15N3O3S2/c1-11(21)19-13-5-2-4-12(8-13)18-9-15-16(22)20(17(24)25-15)10-14-6-3-7-23-14/h2-9,22H,10H2,1H3,(H,19,21)

InChI Key

NWYQVFFSDKMRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone ring serves as the central scaffold. A widely adopted method involves the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, 3-(furan-2-ylmethyl)thiourea reacts with 2-bromo-4-oxopentanoic acid in ethanol under reflux (78–80°C for 6–8 hours) to yield the 4-oxo-2-thioxo-1,3-thiazolidine intermediate . The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the bromo compound, followed by intramolecular cyclization.

Key reaction parameters :

  • Solvent: Ethanol (polar protic) facilitates proton transfer.

  • Catalyst: Triethylamine (1.2 equiv) neutralizes HBr byproduct.

  • Yield: 68–72% after recrystallization from ethanol .

Formation of the (E)-Configured Schiff Base

The imine linkage is established via condensation between the thiazolidinone’s active methylene group and 3-aminoacetophenone . The reaction is conducted in glacial acetic acid under reflux (24 hours), with the acetic acid acting as both solvent and catalyst . The (E)-configuration is favored due to steric hindrance between the thiazolidinone’s sulfur and the acetamide group.

Critical factors :

  • Molar ratio : A 1:1.1 ratio of thiazolidinone to 3-aminoacetophenone minimizes unreacted starting material.

  • Stereoselectivity : The (E)-isomer predominates (>95%) as confirmed by NMR coupling constants (J = 12–14 Hz for trans-vinylic protons) .

Acetylation of the Aniline Derivative

The final step involves acetylation of the free amine on the phenyl ring. 3-({(E)-[3-(Furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)aniline is treated with acetic anhydride (1.2 equiv) in pyridine at 0–5°C for 2 hours . Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation.

Purification :

  • Crude product is washed with cold water to remove pyridine residues.

  • Final purification via recrystallization from methanol yields 89–92% pure product .

Spectroscopic Characterization and Validation

Post-synthesis validation ensures structural fidelity:

TechniqueKey Data
¹H NMR δ 2.15 (s, 3H, CH₃CO), δ 6.45–7.80 (m, 7H, furan + aromatic), δ 8.30 (s, 1H, CH=N) .
FT-IR 1685 cm⁻¹ (C=O, thiazolidinone), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S) .
MS (ESI) m/z 373.5 [M+H]⁺, consistent with molecular formula C₁₇H₁₅N₃O₃S₂ .

Comparative Analysis of Synthetic Routes

A comparative study of three routes highlights efficiency metrics:

RouteStepsOverall YieldPurity (%)Cost (USD/g)
A452%98.512.40
B348%97.29.80
C561%99.115.20

Route C, despite additional steps, offers superior yield and purity due to in-situ protection of reactive groups .

Challenges and Mitigation Strategies

  • Oxidative Degradation : The thioxo group (-C=S) is prone to oxidation. Storing the compound under nitrogen at −20°C minimizes disulfide formation .

  • Solubility Issues : Poor aqueous solubility (LogP = 2.8) necessitates formulation with surfactants (e.g., Tween-80) for biological testing .

Scalability and Industrial Relevance

Kilogram-scale production (patent WO 2007/010273) employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . The environmental impact is mitigated via solvent recovery systems (DMF reuse efficiency: 92%).

Chemical Reactions Analysis

Types of Reactions

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, thiazolidine derivatives, and substituted acetamides.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds related to thiazolidine derivatives, including N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide.

Case Studies and Findings

  • A study evaluated a series of thiazolidine derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives exhibited significant antibacterial activity, with some compounds demonstrating efficacy comparable to standard antibiotics like norfloxacin .
CompoundBacterial Strains TestedInhibition Zone (mm)
23cE. coli18
23eP. aeruginosa20
23hS. aureus21

These findings suggest that derivatives of this compound could serve as potential candidates for developing new antibacterial agents.

Antifungal Properties

In addition to antibacterial activity, certain derivatives have shown promising antifungal effects against various fungal pathogens.

Research Insights

A study focused on the antifungal activity of thiazolidine derivatives demonstrated that several compounds had notable effects against Candida species. The evaluation was conducted using the microdilution method to determine Minimum Inhibitory Concentrations (MICs) .

CompoundFungal Strain TestedMIC (µg/mL)
27eC. albicans7.81
28dC. krusei15.62

These results indicate the potential of these compounds in treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies.

Findings from Recent Research

A recent study synthesized several thiazolidine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results revealed that some compounds exhibited significant cytotoxic effects, indicating their potential as anticancer agents .

Compound NameCell Line TestedIC50 (µM)
5-fluoro-N-[3-(4-oxo)]MCF7 (Breast Cancer)12
N-[3-(furan)]A549 (Lung Cancer)15

These findings highlight the need for further investigation into the mechanisms of action and efficacy of these compounds in cancer treatment.

Mechanism of Action

The mechanism of action of N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Substituents on the thiazolidinone ring: Benzylidene, nitrobenzylidene, or methoxybenzylidene groups.
  • Aromatic/heteroaromatic acetamide substituents : Fluorophenyl, trimethoxyphenyl, or hydroxyphenyl.
  • Additional functional groups: Nitro, sulfonamide, or cyano moieties.
Table 1: Structural Comparison
Compound ID (Evidence) Thiazolidinone Substituent Acetamide Substituent Notable Functional Groups
Target Compound Furan-2-ylmethyl 3-Aminophenyl Thioxo, oxo
Compound 15 5-Nitro-2-furyl 3-Trifluoromethylphenyl Nitro, CF3
Compound 25 3,4,5-Trimethoxybenzylidene 3-Trifluoromethylphenyl Trimethoxy, CF3
Compound 29 2-Hydroxy-3-nitrobenzylidene 3,4,5-Trimethoxyphenyl Nitro, hydroxy, methoxy
Compound () 2-Fluorobenzylidene 3-Hydroxyphenyl Fluoro, hydroxy
Compound () Cyano, ethyl-methyl Furan-2-ylmethyl Cyano, ethyl

Physical Properties

Table 2: Melting Points and Molecular Weights
Compound ID (Evidence) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Not reported ~450 (estimated)
Compound 15 163–164 502
Compound 25 160–161 557
Compound 29 193–194 550
Compound () Not reported ~395 (estimated)

Higher melting points in nitro-substituted compounds (e.g., Compound 29) suggest strong intermolecular interactions (e.g., hydrogen bonding). Fluorinated analogs (e.g., Compound 15) exhibit moderate melting points due to hydrophobic effects.

Spectroscopic Data

  • NMR Trends: Methoxy groups (e.g., Compound 25): δ 3.73–3.86 ppm . Aromatic protons in trifluoromethylphenyl (Compound 15): δ 7.44–8.18 ppm . Thioxo groups: Not directly observed in ¹H-NMR but inferred from MS data (e.g., m/z 502 for Compound 15 ).
  • MS Data : Molecular ion peaks align with calculated masses (e.g., m/z 550 for Compound 29 ).

Biological Activity

N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide is a complex organic compound that belongs to the thiazolidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines and microorganisms, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazolidine Core : The thiazolidine ring is known for its ability to interact with various biological targets.
  • Furan Substituent : The furan moiety is often associated with enhanced biological activity due to its electron-rich nature.

Anticancer Activity

Research has shown that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties.

  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and SW620 (colorectal cancer) .
    • The mechanism of action includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
  • Case Study Findings :
    • A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, observing a decrease in cell viability in glioblastoma multiform cells .
    • The most effective derivatives showed a significant reduction in tumor growth in animal models, indicating promising therapeutic potential.

Antimicrobial Activity

This compound also displays notable antimicrobial properties.

  • Bacterial Studies :
    • Compounds related to this structure have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain derivatives exhibit activity exceeding that of standard antibiotics such as ampicillin .
    • The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae .
  • Fungal Studies :
    • Antifungal tests revealed effective inhibition against fungi such as Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Substituent Effect on Activity
Furan GroupEnhances electron density and reactivity
Thiazolidine RingProvides a scaffold for interaction with targets
Acetamide MoietyInfluences solubility and bioavailability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step pathways, including:

  • Knoevenagel condensation : To form the thiazolidinone core with the furan-2-ylmethyl substituent.
  • Amide coupling : Using reagents like chloroacetyl chloride or activated esters to attach the acetamide group .
  • Reaction conditions : Employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate intermediate formation. Monitor progress via TLC and purify via column chromatography .
    • Key Considerations : Optimize temperature (room temp to 80°C) and stoichiometry to avoid side reactions like over-oxidation of the thioxo group.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirm regiochemistry of the thiazolidinone ring and E/Z configuration of the exocyclic double bond (¹H and ¹³C NMR) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

Q. How to design preliminary biological assays for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like α-glucosidase or tyrosine kinases, using positive controls (e.g., acarbose) and measure IC₅₀ values via spectrophotometry .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Replicate assay conditions : Standardize solvent (e.g., DMSO concentration ≤1%), cell passage number, and incubation time .

  • Structural analogs : Compare with derivatives (e.g., fluorinated or methoxy-substituted variants) to isolate substituent effects (see Table 1) .

  • Statistical analysis : Use ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals .

    Table 1: Structural Analogs and Bioactivity Trends

    Compound ModificationBioactivity TrendReference
    Fluorine at phenyl ringEnhanced enzyme inhibition
    Methoxy group at acetamideReduced cytotoxicity

Q. What strategies optimize the compound’s solubility without compromising activity?

  • Methodological Answer :

  • Prodrug approach : Introduce phosphate or PEG groups at the acetamide nitrogen for enhanced aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or surfactants (e.g., Tween-80) to improve bioavailability .
  • SAR studies : Replace the furan ring with pyran or tetrahydrofuran to balance lipophilicity .

Q. How to identify and validate the compound’s molecular targets?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins; analyze via SDS-PAGE and LC-MS/MS .
  • Molecular docking : Model interactions with potential targets (e.g., PPAR-γ or COX-2) using AutoDock Vina; validate via site-directed mutagenesis .
  • Kinetic studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD values) .

Experimental Design & Data Analysis

Q. How to troubleshoot low yields in the final synthetic step?

  • Methodological Answer :

  • Intermediate stability : Protect reactive groups (e.g., thiols) with trityl or tert-butyl disulfide .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions; optimize equivalents (0.1–5 mol%) .
  • Solvent effects : Switch from DMF to DMA or THF to reduce byproduct formation .

Q. What computational tools aid in predicting metabolic stability?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism and half-life .
  • Metabolite identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite .

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